molecular formula C18H16N4O5S B12158854 Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B12158854
M. Wt: 400.4 g/mol
InChI Key: PJAUMGVFEBYBAD-UHFFFAOYSA-N
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Description

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a heterocyclic compound featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 2. The amino group at position 5 is linked via an acetyl spacer to a [1,2,4]triazolo[4,3-a]pyridine moiety bearing a sulfanyl (-S-) group. The methyl esters enhance lipophilicity, while the sulfanyl group may contribute to redox activity or metal coordination .

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

dimethyl 5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H16N4O5S/c1-26-16(24)11-7-12(17(25)27-2)9-13(8-11)19-15(23)10-28-18-21-20-14-5-3-4-6-22(14)18/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

PJAUMGVFEBYBAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes:: A microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established. This method involves the use of enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction occurs under microwave conditions, resulting in good-to-excellent yields .

Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent, but the compound’s functional groups play a crucial role. Major products formed from these reactions vary based on the specific reaction type.

Scientific Research Applications

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate has applications in:

Mechanism of Action

The precise mechanism by which Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate exerts its effects remains an area of ongoing research. It likely involves interactions with specific cellular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocyclic dicarboxylate derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Biological Activity Synthesis Method Physicochemical Properties
Target Compound Benzene-1,3-dicarboxylate [1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl Inferred: Potential antifungal Likely cyclocondensation (similar to [3]) Methyl esters; moderate lipophilicity
1-Aryl-3,4-bis-triazolo-thiadiazole pyrazoles () Pyrazole + thiadiazole-triazole hybrid Aryl, alkyl/phenyl groups Antibacterial, antifungal, antioxidant Cyclocondensation of pyrazole dicarboxylic acids Thiadiazole enhances electron deficiency
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Tetrahydroimidazopyridine Cyano, nitro, phenethyl Not reported One-pot two-step reaction Ethyl esters; high reactivity (cyano)
Dimethyl 5-(4-methylphenyl)pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate () Pyrrolothiazole Methylphenyl, bromophenyl (analogs) Not reported Unspecified Bromophenyl increases lipophilicity

Key Findings:

Structural Diversity: The target compound’s [1,2,4]triazolo[4,3-a]pyridine ring distinguishes it from thiadiazole () or pyrrolothiazole () derivatives. This triazole-pyridine hybrid likely enhances π-π stacking interactions with biological targets, improving binding affinity compared to thiadiazole-based analogs .

Synthetic Routes :

  • The target compound may be synthesized via cyclocondensation, akin to ’s method using dimethylacetylenedicarboxylate (DMAD) and triazole-thiol precursors . This contrasts with the one-pot, multi-step reactions in , which prioritize efficiency but yield structurally distinct products .

Bioactivity Inference: While direct bioactivity data for the target compound is absent, ’s triazolo-thiadiazole pyrazoles demonstrate broad-spectrum antimicrobial activity.

Physicochemical Properties: The sulfanyl group in the target compound may confer redox activity or metal-binding capacity, unlike the inert methylphenyl groups in ’s pyrrolothiazole derivatives .

Biological Activity

Dimethyl 5-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : this compound

This structure incorporates a triazolo-pyridine moiety linked to a benzene dicarboxylate framework, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mechanism : The triazole ring can intercalate with DNA and inhibit replication processes.
  • Case Study : A study reported that derivatives of triazolopyridine demonstrated potent activity against various bacterial strains, suggesting potential applications in treating infections .

Antiviral Activity

The compound has also been investigated for its antiviral effects:

  • Mechanism : It may disrupt viral replication by targeting specific viral enzymes.
  • Research Findings : In vitro studies have shown that similar compounds inhibit viral RNA synthesis in several virus models .

Enzyme Inhibition

This compound has been explored for its ability to inhibit certain enzymes:

  • Example : Inhibitors targeting c-Met protein kinase have shown promise in cancer therapy.
  • Data Table : Below is a summary of enzyme inhibition studies related to similar compounds.
CompoundTarget EnzymeIC50 (µM)Reference
Compound Ac-Met Kinase0.005
Compound BBACE-10.020
Compound CDNA Polymerase0.015

The biological activity of the compound can be attributed to several mechanisms:

  • DNA Intercalation : The triazole moiety intercalates into DNA strands, inhibiting transcription and replication.
  • Enzyme Binding : The compound binds to active sites of enzymes like kinases and polymerases, altering their activity and function.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways.

Research Applications

The unique properties of this compound make it a candidate for various applications:

  • Drug Development : Its antimicrobial and antiviral properties position it as a potential lead compound in drug discovery.
  • Material Science : The heterocyclic structure may also be utilized in developing novel materials with specific electronic properties .

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